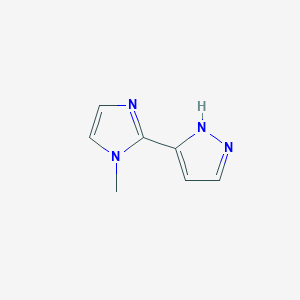
1H-Pyrazole,3-(1-methyl-1H-imidazol-2-yl)-(9CI)
Cat. No. B8652787
M. Wt: 148.17 g/mol
InChI Key: KFXRPFCOCNTXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08062767B2
Procedure details


A 100 ml two-necked reaction flask is dried under vacuum and baked by fire and then cooled by nitrogen gas flow. 50 ml of anhydrous tetrahydrofuran and 1-Methylimidazole (10 mmol, 0.8 ml) are added. n-Butyl lithium agent (12 mmol, 4.8 ml) is slowly added at −78° C. After the reaction has been taken place for 15 minutes, N,N-Dimethylacetamide (12 mmole, 1.12 ml) is added into the flask to react at the room temperature. Extraction with ether and water is carried out and the organic layer is concentrated to obtain a liquid product. The yield is 83%. The obtained product is then reacted with N,N-Dimethylformamide dimethyl acetal (12.45 mmol, 1.65 ml) without any solvent at 100° C. for 10 hrs. Extraction with methylene chloride and water is carried out and the organic layer is concentrated to obtain solids. The yield is 93%. The obtained product is dissolved in ethanol and then added with hydrazine (28.95 mmol, 1.40 ml). The reaction is carried out for 3 hrs at 90° C. The reaction solution is concentrated and extracted by methylene chloride and water. The organic layer is concentrated and separated by n-hexane and ethyl acetate through chromatographic column. The product mip is thus obtained and the yield is 71%. 1H NMR (400 MHz, CD2Cl2): δ 7.63 (d, 1 H, J=2 Hz), 7.09 (br, 1 H), 6.98 (s, 1 H), 6.71 (br, 1 H), 3.928 (s, 3 H).







Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[CH2:7]([Li])[CH2:8][CH2:9]C.CN(C)C(=O)C.COC(OC)N(C)C.[NH2:26][NH2:27]>C(O)C.O1CCCC1>[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[C:7]1[NH:27][N:26]=[CH:9][CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Two
|
Name
|
|
|
Quantity
|
1.12 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(C)=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
1.65 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(N(C)C)OC
|
Step Four
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Six
|
Name
|
|
|
Quantity
|
0.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C=NC=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 100 ml two-necked reaction flask is dried under vacuum and baked by fire
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled by nitrogen gas flow
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react at the room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extraction with ether and water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic layer is concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a liquid product
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extraction with methylene chloride and water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic layer is concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain solids
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction solution is concentrated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted by methylene chloride and water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer is concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated by n-hexane and ethyl acetate through chromatographic column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product mip is thus obtained
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1C(=NC=C1)C1=CC=NN1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
